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Introduction to Sulfo-Cy7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that is
increasingly utilized in biological imaging and analysis, including flow cytometry.[1][2][3] Its key
advantages stem from its spectral properties, emitting light in the NIR region (approximately
773 nm) where cellular autofluorescence is minimal.[1] This leads to an improved signal-to-
noise ratio, which is critical for the detection of low-abundance targets.[4] The sulfonate groups
enhance its water solubility, making it suitable for labeling sensitive biological molecules like
antibodies in agueous environments without the need for organic co-solvents.[1]

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, Sulfo-Cy7 carboxylic acid is not
directly reactive with primary amines.[2][5] To be used for labeling proteins such as antibodies,
its carboxylic acid group must first be activated. This is typically achieved through a two-step
reaction involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC), and N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This activation process creates a semi-
stable Sulfo-NHS ester that can then efficiently react with primary amines on the target protein
to form a stable amide bond.[6]
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Key Applications in Flow Cytometry

Immunophenotyping: Antibodies conjugated with Sulfo-Cy7 can be used to identify and
quantify specific cell populations based on the expression of cell surface or intracellular
markers. Its NIR emission makes it an excellent candidate for inclusion in complex multicolor
panels, as it minimizes spectral overlap with fluorochromes excited by blue and yellow-green
lasers.[7][8]

Intracellular Signaling Analysis (Phospho-flow): Sulfo-Cy7 conjugated antibodies can be
used to detect the phosphorylation status of intracellular signaling proteins, providing insights
into cellular activation states and signaling cascades at the single-cell level.[9][10][11]

Intracellular Cytokine Staining: The detection of cytokines produced by immune cells is a key
application. The brightness and low spectral overlap of Sulfo-Cy7 conjugates are
advantageous for identifying rare cytokine-producing cells.[12][13]

Data Presentation
Table 1: Physicochemical and Spectral Properties of

Sulfo-Cy7

Property Value Reference(s)
Excitation Maximum ~750 nm [1]
Emission Maximum ~773 nm [1]
Stokes Shift ~23 nm [1]
Molecular Weight ~747 g/mol [1]
Solubility Water, DMF, DMSO [2]

Table 2: Recommended Starting Conditions for Antibody
Labeling
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Parameter

Recommended
Range/Value

Notes

Activation Step

Activation Buffer

MES, pH 4.7-6.0

Amine and carboxylate-free

buffer is essential.

EDC:Sulfo-Cy7 Molar Ratio

1:1to 1.5:1

A slight excess of EDC can be
used.

Sulfo-NHS:Sulfo-Cy7 Molar
Ratio

1:1to 1.2:1

A slight excess of Sulfo-NHS
stabilizes the active ester.

Reaction Time (Activation)

15-30 minutes at room

temperature

Conjugation Step

Antibody Concentration

2-10 mg/mL

Higher concentrations can

improve labeling efficiency.[5]

Conjugation Buffer

PBS, pH 7.2-8.5

Reaction with primary amines
is most efficient at a slightly
basic pH.[5]

Activated Dye:Antibody Molar

Ratio

5:1to 20:1

Start with a 10:1 ratio and
optimize for the desired degree

of labeling.[5]

Reaction Time (Conjugation)

1-2 hours at room temperature

or overnight at 4°C

Protect from light.

Purification

Method

Size-exclusion
chromatography (e.g.,
Sephadex G-25)

To remove unconjugated dye

and reaction byproducts.[5]

Table 3: General Parameters for Flow Cytometry

Staining
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Recommended
Parameter Notes
Value/Range

Cell Concentration 1x 10°to 1 x 107 cells/mL
Antibody Staining Must be titrated for each new
) 0.1- 10 pg/mL ) )
Concentration antibody-dye conjugate.
Incubation Time 20-60 minutes
) ) To minimize non-specific
Incubation Temperature 4°C oronice

binding and internalization.

PBS with 1-2% BSA or 5-10% To reduce non-specific

Staining Buffer ) o
FBS antibody binding.

Wash Steps 2-3 washes with staining buffer

Experimental Protocols
Protocol 1: Activation of Sulfo-Cy7 Carboxylic Acid and
Conjugation to an Antibody

This protocol describes the covalent labeling of an antibody with Sulfo-Cy7 carboxylic acid
using EDC/Sulfo-NHS chemistry.

Materials:

e Sulfo-Cy7 carboxylic acid

e Antibody (in amine-free buffer, e.g., PBS)

o EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
e Sulfo-NHS (N-hydroxysulfosuccinimide)

o Activation Buffer (0.1 M MES, pH 5.5)

o Conjugation Buffer (PBS, pH 7.4)
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e Quenching Buffer (1 M Tris-HCI, pH 8.0)
e Anhydrous DMSO
e Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
e Prepare Solutions:
o Prepare a 10 mg/mL stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO.

o Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in
Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

 Activation of Sulfo-Cy7 Carboxylic Acid:

o In a microcentrifuge tube, combine the Sulfo-Cy7 carboxylic acid stock solution with
Activation Buffer.

o Add the EDC and Sulfo-NHS stock solutions to the Sulfo-Cy7 solution. A recommended
starting molar ratio is 1:1.2:1.5 (Sulfo-Cy7:Sulfo-NHS:EDC).

o Incubate for 15-30 minutes at room temperature, protected from light.
» Conjugation to Antibody:
o Ensure the antibody is at a concentration of 2-10 mg/mL in Conjugation Buffer.[5]

o Add the activated Sulfo-Cy7 solution to the antibody solution. A starting molar ratio of 10:1
(dye:antibody) is recommended.[5]

o Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and
protected from light.

e Quenching the Reaction:

o Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
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o Incubate for 15-30 minutes at room temperature.

 Purification of the Conjugate:

o Separate the labeled antibody from unconjugated dye and reaction byproducts using a
size-exclusion chromatography column equilibrated with PBS.

o The first colored fraction to elute will be the Sulfo-Cy7-conjugated antibody.
o Characterization (Optional but Recommended):

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7). A DOL between 2 and 10 is often
optimal for flow cytometry applications.[14]

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with a Sulfo-Cy7-conjugated
antibody.

Materials:

Single-cell suspension

Sulfo-Cy7-conjugated primary antibody

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

Fc Receptor Blocking Reagent (optional)

Viability Dye (optional)
Procedure:
o Cell Preparation:

o Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining
Buffer.

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/pdf/Calculating_the_Degree_of_Labeling_for_Cy7_Conjugates_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Adjust the cell concentration to 1 x 107 cells/mL in cold staining buffer.

Fc Receptor Blocking (Optional):
o Aliquot 100 uL of the cell suspension (1 x 106 cells) into flow cytometry tubes.

o Add an Fc receptor blocking reagent according to the manufacturer's instructions and
incubate for 10-15 minutes at 4°C. This is crucial for cell types with high Fc receptor
expression (e.g., B cells, monocytes).

Antibody Staining:

o Add the predetermined optimal concentration of the Sulfo-Cy7-conjugated antibody to the
cells.

o Vortex gently and incubate for 30 minutes at 4°C in the dark.
Washing:

o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x
g for 5 minutes.

o Carefully decant the supernatant. Repeat the wash step twice.
Viability Staining (Optional):

o If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye
according to the manufacturer's protocol.

Data Acquisition:
o Resuspend the final cell pellet in 300-500 uL of Flow Cytometry Staining Buffer.

o Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640
nm) and an appropriate emission filter for Sulfo-Cy7 (e.g., a 780/60 bandpass filter).

o Ensure proper compensation controls (single-stained samples) are included to correct for
spectral overlap, especially in multicolor panels.
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Protocol 3: Intracellular Staining (Phospho-flow)

This protocol is adapted for the detection of intracellular phosphorylated proteins using a Sulfo-
Cy7-conjugated antibody.

Materials:

 Cells for stimulation

» Stimulants (e.g., growth factors, cytokines) and inhibitors

» Fixation Buffer (e.g., 1.5-4% formaldehyde in PBS)

o Permeabilization Buffer (e.g., ice-cold 90% methanol or saponin-based buffers)
o Sulfo-Cy7-conjugated phospho-specific antibody

o Flow Cytometry Staining Buffer

Procedure:

o Cell Stimulation:

o Stimulate cells with the desired agonist/antagonist for the appropriate time and
temperature to induce the signaling event of interest. Include unstimulated and control-
treated cells.

o Fixation:

o Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at
room temperature. This cross-links proteins and preserves the phosphorylation state.

e Permeabilization:
o Wash the fixed cells with staining buffer.

o Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes
on ice, or by using a saponin-based permeabilization buffer according to the
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manufacturer's protocol. Methanol is often preferred for detecting nuclear phospho-
proteins.

e Antibody Staining:
o Wash the permeabilized cells thoroughly to remove the permeabilization reagent.
o Perform Fc receptor blocking if necessary.

o Add the Sulfo-Cy7-conjugated phospho-specific antibody and incubate for 30-60 minutes
at room temperature in the dark.

e Washing and Data Acquisition:
o Wash the cells twice with staining buffer.

o Resuspend the cells in staining buffer and acquire data on a flow cytometer as described
in Protocol 2.

Visualizations
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Caption: Chemical activation and conjugation of Sulfo-Cy7 carboxylic acid.
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Caption: Workflow for cell surface staining and flow cytometry analysis.
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Caption: Example signaling pathway detectable by phospho-flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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